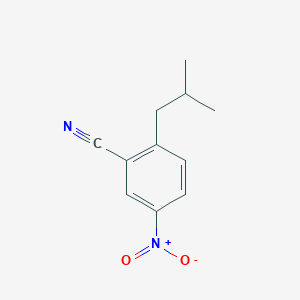

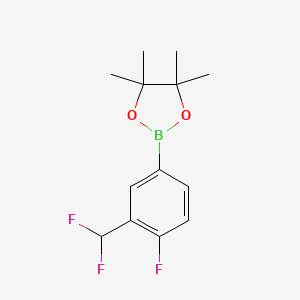

![molecular formula C12H17ClN2O3 B1322787 4-[(2-硝基苯氧基)甲基]哌啶盐酸盐 CAS No. 614730-50-6](/img/structure/B1322787.png)

4-[(2-硝基苯氧基)甲基]哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

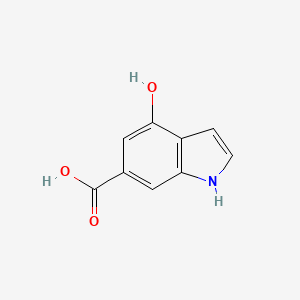

The compound "4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their potential use as ligands in various receptors. The presence of a nitro group and a phenoxy substituent in the compound suggests that it may have unique chemical properties and could be useful in the development of new pharmaceuticals or as a probe in biological systems .

Synthesis Analysis

The synthesis of halogenated 4-(phenoxymethyl)piperidines, which are structurally related to "4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride," involves the introduction of various substituents on the piperidine ring and the phenoxy ring. The effects of these substituents on the binding affinity to σ-1 and σ-2 receptors have been studied. The synthesis of these compounds is likely to involve standard organic synthesis techniques such as nucleophilic substitution reactions, where the piperidine ring acts as a nucleophile .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized by techniques such as X-ray diffraction, as seen in the study of 4-piperidinecarboxylic acid hydrochloride. The piperidine ring typically adopts a chair conformation, which is the most stable due to the minimization of steric hindrance. The substituents on the piperidine ring can influence the overall molecular conformation and, consequently, the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For example, 4-nitrophenyl-1-piperidinostyrene can react with diazonium salts to form arylhydrazonal derivatives, which can further react with active methylene compounds to yield pyridazine derivatives. These reactions demonstrate the versatility of piperidine derivatives in forming a wide range of heterocyclic compounds, which can be useful in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as "4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride," can be influenced by the nature of the substituents on the piperidine and phenoxy rings. The introduction of electron-withdrawing groups like nitro can affect the compound's acidity, basicity, and solubility. The lipophilicity of these compounds, which is crucial for their interaction with biological membranes, can be estimated using techniques like HPLC analysis. The log P values, which indicate the compound's hydrophobicity, are essential for understanding the compound's pharmacokinetic properties .

科学研究应用

化学和化学反应

- 氨解动力学和机理:一项研究集中在二级脂环胺与硫代碳酸酯之间反应的动力学,这可能与理解涉及类似化合物如4-[(2-硝基苯氧基)甲基]哌啶盐酸盐 (Castro et al., 1999) 的反应相关。

- 晶体结构分析:已进行了涉及硝基苯基团的类似化合物的研究,以了解它们的晶体结构和光谱特性,这可能推广到4-[(2-硝基苯氧基)甲基]哌啶盐酸盐 (Aydinli et al., 2010)。

药理学和药物开发

- 疟原虫阿斯帕蛋白酶抑制:已研究了哌啶衍生物,包括带有硝基苯乙酰基团的化合物,对疟原虫恶性疟原虫的胞质蛋白酶-II的抑制活性,表明可能具有抗疟疾应用 (Saify et al., 2011)。

- 合成和药理效应:对光学活性哌啶衍生物及其药理效应的研究为类似化合物的潜在医学应用提供了见解 (Ashimori et al., 1991)。

材料科学和腐蚀抑制

- 量子化学和分子动力学模拟研究:已对哌啶衍生物进行了研究,以了解其在铁上的吸附和腐蚀抑制性能,这可能与理解4-[(2-硝基苯氧基)甲基]哌啶盐酸盐在材料科学中的应用相关 (Kaya et al., 2016)。

属性

IUPAC Name |

4-[(2-nitrophenoxy)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c15-14(16)11-3-1-2-4-12(11)17-9-10-5-7-13-8-6-10;/h1-4,10,13H,5-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAXJTOBAPQVEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=C2[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623841 |

Source

|

| Record name | 4-[(2-Nitrophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614730-50-6 |

Source

|

| Record name | 4-[(2-Nitrophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)

![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

![[2,3'-Bipyridine]-5'-carboxylic acid](/img/structure/B1322730.png)

![2-[(diphenylmethyl)sulfanyl]-N-hydroxyacetamide](/img/structure/B1322734.png)